molecular formula C11H14N4O3S B2394169 Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891124-83-7

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No. B2394169
CAS RN: 891124-83-7
M. Wt: 282.32
InChI Key: YHICZQBAYLSKIJ-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . Compounds in this class often exhibit various biological activities, including antiviral and antimicrobial properties . The presence of a thioacetate group might influence its reactivity and biological activity.


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrimidine core, which is a pyrazole ring fused to a pyrimidine ring . It also has a thioacetate group attached, which could influence its chemical properties and interactions.

properties

IUPAC Name

methyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-3-4-7-5-8(16)12-10-13-14-11(15(7)10)19-6-9(17)18-2/h5H,3-4,6H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHICZQBAYLSKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

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